N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a sulfamoyl group, a benzothiazole ring, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzodioxine Moiety: The benzodioxine moiety is synthesized by the cyclization of a suitable dihydroxybenzene derivative with a dihalide under basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole-sulfamoyl intermediate with the benzodioxine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form strong hydrogen bonds with biological molecules, while the benzothiazole and benzodioxine moieties can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
- N-(6-sulfamoyl-1,3-benzothiazol-2-yl)nicotinamide
- 4-benzyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- 3,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Uniqueness
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of the benzodioxine moiety, which is not commonly found in similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole core and a benzodioxine moiety, which contribute to its chemical versatility and biological activity. The synthesis typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring : Achieved through cyclization of 2-aminobenzenethiol with appropriate reagents.
- Introduction of the Sulfamoyl Group : Reaction with sulfamoyl chloride under basic conditions.
- Coupling of the Benzothiazole Rings : Using coupling reagents such as EDCI and HOBt to form the final product.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial for its potential as a therapeutic agent.
- Binding Affinity : The benzothiazole rings enhance binding affinity to hydrophobic pockets in proteins, modulating various biochemical pathways .
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance:
- Mechanism : Compounds similar to N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have been shown to inhibit microtubule assembly and act as competitive inhibitors of colchicine binding to tubulin .
Antidiabetic Effects
Studies have explored the antidiabetic potential of related benzothiazole derivatives:
- PPAR Activation : These compounds have demonstrated efficacy as dual PPARα/γ agonists, improving insulin sensitivity and reducing blood glucose levels in animal models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- In Vitro Studies : Various studies have reported that benzothiazole derivatives exhibit antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Inhibition of microtubule assembly | |
Antidiabetic | PPARα/γ agonist activity | |
Antimicrobial | Inhibition of bacterial growth |
Case Study: Antidiabetic Activity in Mice
A study involving an ob/ob mice model demonstrated that compounds derived from benzothiazole significantly decreased serum triglycerides and glucose levels while limiting body weight gain. This suggests a favorable profile for developing new antidiabetic agents .
Properties
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c17-26(21,22)10-2-3-11-14(8-10)25-16(18-11)19-15(20)9-1-4-12-13(7-9)24-6-5-23-12/h1-4,7-8H,5-6H2,(H2,17,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKJTIKELIXKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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